An In-depth Technical Guide to Diisopropyl (R)-(+)-malate
An In-depth Technical Guide to Diisopropyl (R)-(+)-malate
CAS Number: 83540-97-0
This technical guide provides a comprehensive overview of Diisopropyl (R)-(+)-malate, a chiral compound of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines relevant experimental protocols, and illustrates its application in asymmetric synthesis.
Core Data Presentation
Diisopropyl (R)-(+)-malate is a diester of (R)-(+)-malic acid and isopropanol. Its chiral nature makes it a valuable building block and chiral auxiliary in enantioselective synthesis.
Physicochemical Properties
The quantitative data for Diisopropyl (R)-(+)-malate are summarized in the table below. Data for the corresponding (S)-enantiomer is also provided for comparative purposes, as it often serves as a close approximation.
| Property | Diisopropyl (R)-(+)-malate | Diisopropyl (S)-(-)-malate | Reference(s) |
| CAS Number | 83540-97-0 | 83541-68-8 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₅ | C₁₀H₁₈O₅ | [1][2] |
| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [1][2] |
| Appearance | Colorless liquid | Colorless liquid | [3] |
| Density | 1.055 g/mL at 25 °C (lit.) | 1.055 g/mL at 25 °C (lit.) | [1][3] |
| Boiling Point | 237 °C (lit.) | 237 °C (lit.) | [1][3] |
| Refractive Index | Not available | n20/D 1.430 (lit.) | [3] |
| Optical Rotation | Not available | [α]20/D -13°, neat | [4] |
| Flash Point | >230 °F (>110 °C) | 235.4 °F (113 °C) - closed cup | [1][4] |
| Storage Temperature | -20°C | Room Temperature | [2][3] |
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]
Experimental Protocols
While specific protocols detailing the use of Diisopropyl (R)-(+)-malate are not abundantly available in public literature, its synthesis can be inferred from standard esterification procedures of its parent acid, and its application is exemplified by the closely related and widely used diisopropyl tartrates in asymmetric synthesis.
Synthesis of Diisopropyl (R)-(+)-malate
The synthesis of Diisopropyl (R)-(+)-malate can be achieved through the Fischer esterification of (R)-(+)-malic acid with isopropanol in the presence of an acid catalyst.
Materials:
-
(R)-(+)-Malic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve (R)-(+)-malic acid in an excess of anhydrous isopropanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diisopropyl (R)-(+)-malate.
-
Purification: The crude product can be further purified by vacuum distillation.
Application in Asymmetric Synthesis: The Sharpless Asymmetric Epoxidation
Diisopropyl (R)-(+)-malate is a structural analog of diisopropyl tartrate (DIPT), a key chiral ligand in the Sharpless asymmetric epoxidation. This reaction is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The chirality of the diisopropyl tartrate directs the stereochemical outcome of the epoxidation.
Materials:
-
Allylic alcohol
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
Diisopropyl (R)-(+)-tartrate or Diisopropyl (L)-(+)-tartrate (for opposite enantiomer)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Dichloromethane (anhydrous)
-
3Å or 4Å Molecular sieves
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and powdered 3Å or 4Å molecular sieves. Cool the flask to -20 °C.
-
Catalyst Formation: Add Diisopropyl (L)-(+)-tartrate to the cooled solvent, followed by the dropwise addition of titanium (IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Substrate Addition: Add the allylic alcohol to the reaction mixture and stir for another 30 minutes.
-
Epoxidation: Add a solution of tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature at -20 °C. The reaction progress is monitored by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride or 10% aqueous tartaric acid and allowing the mixture to warm to room temperature while stirring vigorously for at least one hour.
-
Work-up: Filter the mixture through a pad of Celite® to remove the titanium salts. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting 2,3-epoxyalcohol can be purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis of Diisopropyl (R)-(+)-malate and the catalytic cycle of the Sharpless Asymmetric Epoxidation, a key application for related chiral tartrates.
References
- 1. Diisopropyl (R)-(+)-Malate | CAS 83540-97-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. usbio.net [usbio.net]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-(-)-苹果酸二异丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. DIISOPROPYL (R)-(+)-MALATE - Safety Data Sheet [chemicalbook.com]





